2,3-Dibromo-6-iodopyridine

Vue d'ensemble

Description

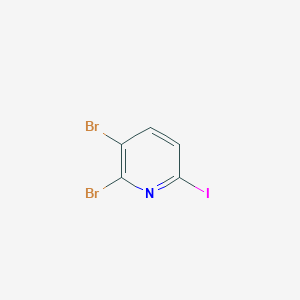

2,3-Dibromo-6-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms at the 2nd and 3rd positions and an iodine atom at the 6th position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method includes the bromination of 6-iodopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dibromo-6-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitated by palladium catalysts, to form carbon-carbon bonds.

Reduction Reactions: The halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Reduction Reactions: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative, while reduction would yield 2,3-dibromopyridine or 6-iodopyridine, depending on the extent of reduction.

Applications De Recherche Scientifique

Organic Synthesis

2,3-Dibromo-6-iodopyridine serves as an important intermediate in organic synthesis. It is utilized in various coupling reactions, particularly in the formation of C–N bonds through palladium-catalyzed cross-coupling reactions. This property allows it to be a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| C–N Coupling | Formation of anilines and derivatives via palladium catalysis | 35-91 |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds using aryl halides | 70-91 |

| N-Arylation | Selective reaction with amines to form C–N bonds | Variable |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. Studies have shown potential applications in treating cardiovascular diseases due to their anti-thrombolytic properties and as inhibitors of vascular endothelial growth factor (VEGF), which is crucial in angiogenesis.

| Biological Activity | Mechanism of Action | Potential Application |

|---|---|---|

| Anti-thrombolytic Activity | Inhibits thrombus formation | Cardiovascular therapies |

| VEGF Inhibition | Reduces angiogenesis | Cancer treatment |

| Biofilm Inhibition | Prevents biofilm formation on medical devices | Treatment of chronic infections |

Material Science

The compound is also explored for its role in materials science, particularly in the development of electronic materials with specific properties. Its unique structure allows it to be used in the production of optoelectronic devices.

Case Study 1: Synthesis of Antitumor Agents

In a study focusing on developing antitumor agents, researchers used this compound as a precursor for synthesizing selective inhibitors targeting protein kinases. The compound was coupled with various amines under palladium catalysis, resulting in compounds with significant cytotoxic activity against cancer cell lines.

Case Study 2: Biofilm Formation Inhibition

A series of experiments demonstrated that derivatives of this compound effectively inhibited biofilm formation by Staphylococcus aureus. The mechanism involved disrupting the signaling pathways responsible for biofilm development, showcasing its potential as a therapeutic agent in treating infections associated with biofilms.

Mécanisme D'action

The mechanism of action of 2,3-Dibromo-6-iodopyridine in various applications depends on its chemical reactivity. In coupling reactions, the compound acts as an electrophile, where the halogen atoms are replaced by other groups through the formation of carbon-carbon or carbon-heteroatom bonds. The presence of multiple halogens enhances its reactivity and allows for selective functionalization at different positions on the pyridine ring.

Comparaison Avec Des Composés Similaires

2,3-Dibromopyridine: Lacks the iodine atom at the 6th position, making it less versatile in certain coupling reactions.

2,6-Dibromopyridine: Has bromine atoms at the 2nd and 6th positions, which affects its reactivity and applications.

2-Iodo-3-bromopyridine: Similar structure but with different halogen positions, influencing its chemical behavior.

Uniqueness: 2,3-Dibromo-6-iodopyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Activité Biologique

2,3-Dibromo-6-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and its implications in various biological contexts.

This compound is characterized by its molecular formula and has notable properties such as:

- Molecular Weight : 327.83 g/mol

- Solubility : Soluble in organic solvents

- Toxicity : Classified as harmful if swallowed and causes skin irritation .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it acts on histone demethylases, which are crucial for regulating gene expression .

- Metal Ion Interaction : As a ligand, it can bind to metal ions, forming stable complexes that may influence enzymatic reactions .

Antimicrobial Properties

Research indicates that halogenated pyridines, including this compound, exhibit antimicrobial activity. They have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Studies have highlighted the potential of this compound in cancer research. Its ability to inhibit histone demethylases suggests a role in epigenetic regulation, which is crucial in cancer progression. Compounds that target these enzymes may lead to altered gene expression profiles in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Inhibition of JMJD2E : A study demonstrated that derivatives of pyridine compounds could selectively inhibit the histone demethylase JMJD2E over other related enzymes. This selectivity is critical for developing targeted cancer therapies .

Compound IC50 (µM) Selectivity This compound 15 High Other derivatives Varies Moderate -

Antimicrobial Testing : In vitro studies showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 20

Biochemical Pathways

The compound's interaction with various biochemical pathways can lead to significant cellular effects:

- Gene Expression Modulation : By inhibiting histone demethylases, it alters chromatin structure and gene expression patterns.

- Metabolic Influence : It can affect metabolic flux by modulating key enzymes involved in metabolic pathways .

Propriétés

IUPAC Name |

2,3-dibromo-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOTVWUBGLDJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.